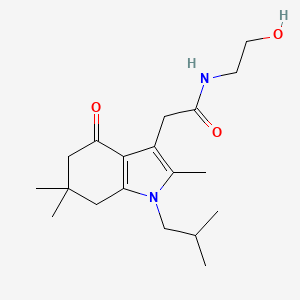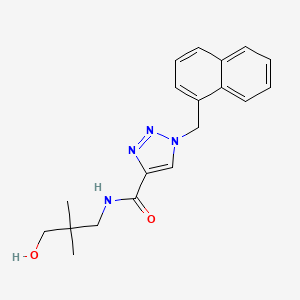
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate, also known as MCHP-TFPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate has been found to have potential applications in various fields such as organic electronics, lubricants, and plasticizers. In the field of organic electronics, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate has been used as a dopant in organic field-effect transistors (OFETs) to improve their performance. In lubricants, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate has been found to have excellent anti-wear and anti-friction properties. In plasticizers, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate has been used as a replacement for traditional phthalate plasticizers due to its lower toxicity and higher thermal stability.
Wirkmechanismus
The mechanism of action of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate is not fully understood. However, it is believed that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate interacts with the surface of materials, forming a thin film that reduces friction and wear. In OFETs, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate acts as a dopant, improving the conductivity of the organic semiconductor.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate. However, some studies have suggested that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate may have low toxicity and may not have significant effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate in lab experiments is its high purity and stability. 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate has a long shelf life and does not degrade easily. However, one limitation is that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate is relatively expensive compared to other chemicals, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate. One direction is to investigate its potential applications in other fields such as biomedicine and energy storage. Another direction is to further understand its mechanism of action and how it interacts with different materials. Additionally, research could be conducted to optimize the synthesis method of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate to improve its yield and reduce its cost.
Synthesemethoden
The synthesis of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate involves the reaction of 4-methylcyclohexanol with 2,2,3,3-tetrafluoropropyl phthalic anhydride in the presence of a catalyst. The resulting product is a clear liquid that is soluble in organic solvents such as chloroform and dichloromethane.
Eigenschaften
IUPAC Name |
2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4O4/c1-11-6-8-12(9-7-11)26-16(24)14-5-3-2-4-13(14)15(23)25-10-18(21,22)17(19)20/h2-5,11-12,17H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOUKDJXKWMJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)

![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)
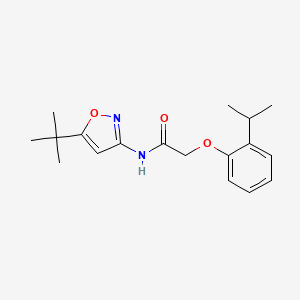
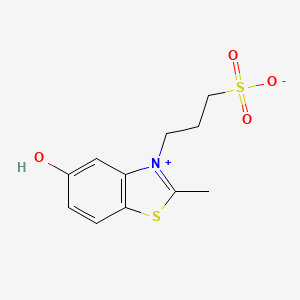

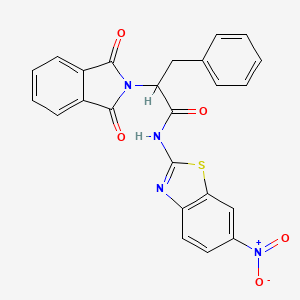
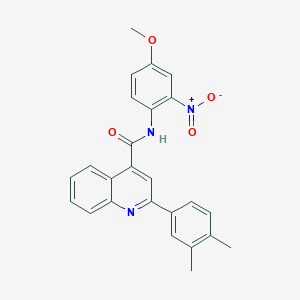
![2-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5137805.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5137809.png)
